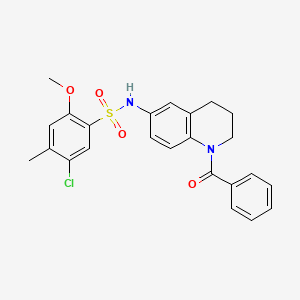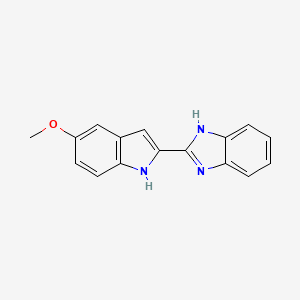
2-(5-methoxy-1H-indol-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SY-LB-57 is a highly potent bone morphogenetic protein receptor signaling agonist. It has shown significant potential in studies related to bone fractures and pulmonary arterial hypertension . This compound is known for its ability to stimulate cell proliferation and induce cell cycle shifts towards proliferative phases .
Preparation Methods
SY-LB-57 belongs to a novel class of indolyl-benzimidazoles. The synthesis of SY-LB-57 involves a one-pot synthetic methodology . This method is efficient and mimics the biochemical and functional activity of bone morphogenetic proteins. The synthetic route includes the formation of the indolyl-benzimidazole core, followed by functionalization to achieve the desired compound . Industrial production methods for SY-LB-57 are not extensively documented, but the one-pot synthesis approach suggests a scalable and efficient process .
Chemical Reactions Analysis
SY-LB-57 undergoes several types of chemical reactions, primarily involving phosphorylation and activation of intracellular signaling pathways . The compound increases the phosphorylation of Smad protein and promotes its nuclear translocation . It also activates the PI3K/Akt pathway and induces cytoplasmic localization of phosphorylated Akt . These reactions are typically carried out under conditions involving concentrations of SY-LB-57 ranging from 0.01 to 10 micromolar . The major products formed from these reactions include phosphorylated Smad and Akt proteins .
Scientific Research Applications
SY-LB-57 has a wide range of scientific research applications. In chemistry, it is used to study the signaling pathways of bone morphogenetic proteins . In biology, SY-LB-57 is utilized to investigate cell proliferation and differentiation, particularly in the context of bone and tissue regeneration . In medicine, this compound shows promise in the treatment of bone fractures and pulmonary arterial hypertension . Additionally, SY-LB-57 is being explored for its potential in wound healing and the suppression of scar formation .
Mechanism of Action
The mechanism of action of SY-LB-57 involves the activation of bone morphogenetic protein receptor signaling pathways . Upon binding to the receptor, SY-LB-57 induces the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The compound also activates non-canonical pathways, including the PI3K/Akt, ERK, p38, and JNK pathways . These pathways collectively contribute to the compound’s effects on cell proliferation and differentiation .
Comparison with Similar Compounds
SY-LB-57 is similar to other indolyl-benzimidazole compounds, such as SY-LB-35 . Both compounds are potent activators of bone morphogenetic protein receptor signaling and induce similar cellular responses . SY-LB-57 has shown a higher potency in stimulating cell proliferation and inducing cell cycle shifts . This makes SY-LB-57 a unique and valuable compound for research in bone and tissue regeneration .
Similar Compounds::Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H13N3O/c1-20-11-6-7-12-10(8-11)9-15(17-12)16-18-13-4-2-3-5-14(13)19-16/h2-9,17H,1H3,(H,18,19) |
InChI Key |
CKMZAHNTGUKLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B10857132.png)
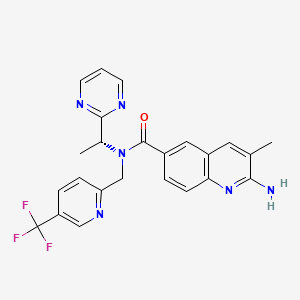
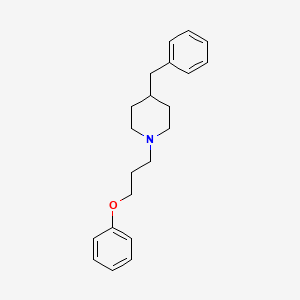
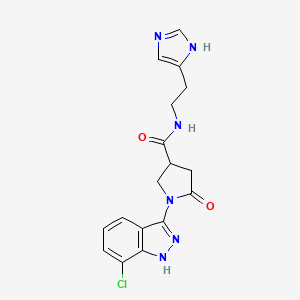
![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)
![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)
![(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-{methyl[3-(methylamino)propanoyl]amino}propanoate (non-preferred name)](/img/structure/B10857187.png)
![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)
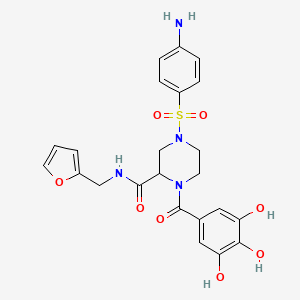
![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)
